CID 12553101
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 12553101” is a chemical entity with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered attention due to its potential in various industrial processes and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 12553101” involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand. The industrial production methods involve optimizing the reaction conditions to ensure high yield and purity. The use of advanced technologies and equipment, such as continuous flow reactors and automated systems, helps in achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 12553101” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using various analytical techniques, such as spectroscopy and chromatography, to determine their structure and purity.
Aplicaciones Científicas De Investigación
Compound “CID 12553101” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids. In medicine, compound “this compound” is investigated for its potential therapeutic properties, such as its ability to modulate specific molecular targets. Additionally, it has applications in industry, where it is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of compound “CID 12553101” involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as the modulation of enzyme activity or the inhibition of specific signaling pathways. The pathways involved in the compound’s mechanism of action are studied using various biochemical and molecular biology techniques to understand its effects at the cellular and molecular levels.
Comparación Con Compuestos Similares
- Compound “CID 12553102”
- Compound “CID 12553103”
- Compound “CID 12553104”
These similar compounds share some structural features with compound “CID 12553101” but differ in their specific properties and applications.
Propiedades
Fórmula molecular |
C22H37Si4 |
---|---|
Peso molecular |
413.9 g/mol |
InChI |
InChI=1S/C22H37Si4/c1-24(2,3)22(25(4,5)6,26(7,8)9)23(20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
Clave InChI |
INTLKAXCWWYUGQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C1=CC=CC=C1)C2=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.